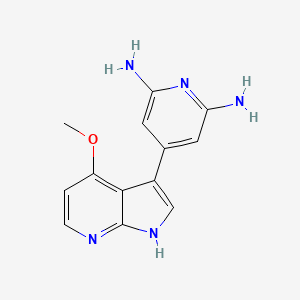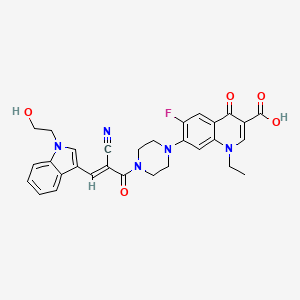
Antibacterial agent 206
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Antibacterial agent 206 is synthesized through a series of chemical reactions involving indolylacryloyl derivatives. The synthetic route typically includes the following steps:
Formation of Indolylacryloyl Intermediate: The initial step involves the reaction of indole with acryloyl chloride in the presence of a base such as triethylamine.
Cyclization: The intermediate undergoes cyclization to form the oxacin ring structure. This step often requires a catalyst and specific reaction conditions, such as elevated temperatures and controlled pH.
Purification: The final product is purified using techniques like recrystallization or chromatography to obtain high purity.
Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic route described above. The process is optimized for large-scale production, ensuring consistent quality and yield. Key considerations include:
Reaction Optimization: Fine-tuning reaction conditions to maximize yield and minimize by-products.
Quality Control: Implementing stringent quality control measures to ensure the purity and efficacy of the final product.
Safety Protocols: Adhering to safety protocols to handle hazardous chemicals and prevent contamination.
Análisis De Reacciones Químicas
Types of Reactions: Antibacterial agent 206 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, altering the compound’s properties.
Substitution: Substitution reactions can introduce different substituents, potentially enhancing antibacterial activity.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs. These products can exhibit varying degrees of antibacterial activity and other properties .
Aplicaciones Científicas De Investigación
Antibacterial agent 206 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its antibacterial properties and potential to combat drug-resistant bacterial strains.
Medicine: Explored as a potential therapeutic agent for treating bacterial infections, particularly those caused by multidrug-resistant bacteria.
Industry: Utilized in the development of antibacterial coatings and materials for medical devices and surfaces.
Mecanismo De Acción
Antibacterial agent 206 exerts its effects through multiple mechanisms:
Membrane Integrity Disruption: The compound disrupts the bacterial cell membrane, leading to cell lysis.
Reactive Oxygen Species Accumulation: It induces the accumulation of reactive oxygen species, causing oxidative stress and damage to bacterial cells.
DNA Replication Inhibition: The compound inhibits DNA replication, preventing bacterial proliferation
Molecular Targets and Pathways:
Cell Membrane: Targets the bacterial cell membrane, compromising its integrity.
Oxidative Stress Pathways: Induces oxidative stress by generating reactive oxygen species.
DNA Replication Machinery: Inhibits key enzymes involved in DNA replication.
Comparación Con Compuestos Similares
Antibacterial agent 206 can be compared with other similar compounds, such as:
Penicillin: Both compounds exhibit antibacterial activity, but this compound has a broader spectrum and is effective against drug-resistant strains.
Cephalosporins: Similar to penicillin, cephalosporins are effective against a range of bacteria, but this compound shows enhanced activity against biofilms.
Oxazolidinones: These compounds, like linezolid, are effective against Gram-positive bacteria, whereas this compound has a broader spectrum
Uniqueness:
Broad Spectrum: Effective against a wide range of bacterial strains, including multidrug-resistant ones.
Biofilm Elimination: Reduces exopolysaccharide production and eliminates biofilms, enhancing its efficacy against persistent infections.
Multiple Mechanisms: Exerts antibacterial effects through multiple mechanisms, reducing the likelihood of resistance development
Propiedades
Fórmula molecular |
C30H28FN5O5 |
|---|---|
Peso molecular |
557.6 g/mol |
Nombre IUPAC |
7-[4-[(E)-2-cyano-3-[1-(2-hydroxyethyl)indol-3-yl]prop-2-enoyl]piperazin-1-yl]-1-ethyl-6-fluoro-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C30H28FN5O5/c1-2-33-18-23(30(40)41)28(38)22-14-24(31)27(15-26(22)33)34-7-9-35(10-8-34)29(39)19(16-32)13-20-17-36(11-12-37)25-6-4-3-5-21(20)25/h3-6,13-15,17-18,37H,2,7-12H2,1H3,(H,40,41)/b19-13+ |
Clave InChI |
SYDGSTNTFZHTAX-CPNJWEJPSA-N |
SMILES isomérico |
CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C(=O)/C(=C/C4=CN(C5=CC=CC=C54)CCO)/C#N)F)C(=O)O |
SMILES canónico |
CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C(=O)C(=CC4=CN(C5=CC=CC=C54)CCO)C#N)F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


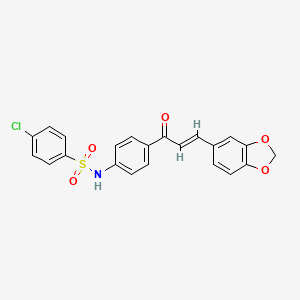
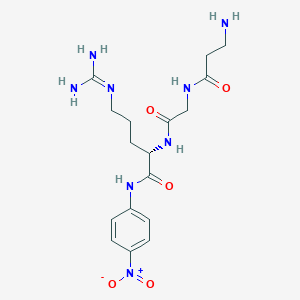
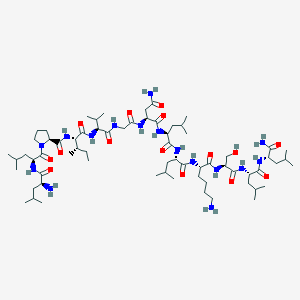
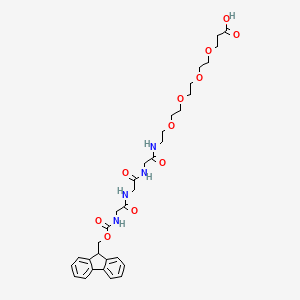
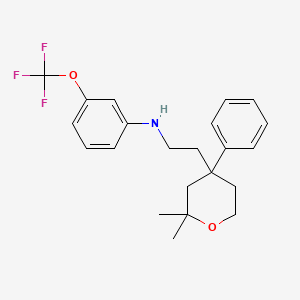
![2-[4-[4-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)piperidine-1-carbonyl]piperidin-1-yl]acetic acid](/img/structure/B12385570.png)
![(2S)-4-[1-(cyclopropylmethyl)pyrazol-3-yl]-2-[2-fluoro-4-(4,4,4-trifluorobutoxy)phenyl]-5-(5-oxo-1H-tetrazol-4-yl)-2-(trifluoromethyl)-1,3-dihydropyridin-6-one](/img/structure/B12385573.png)
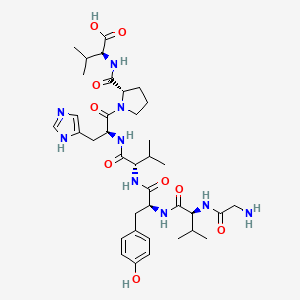
![1-[3-[[2-[(3-acetyl-2,6-dihydroxy-5-methylphenyl)methyl]-5-anthracen-9-yl-1H-indol-3-yl]methyl]-2,4-dihydroxy-5-methylphenyl]ethanone](/img/structure/B12385592.png)
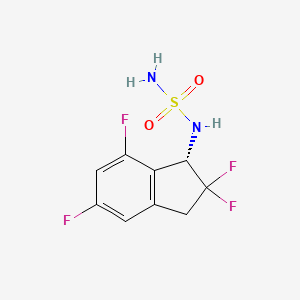
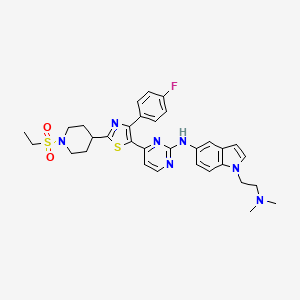

![(4R)-4-[3-[7-(8-ethynyl-7-fluoro-3-hydroxynaphthalen-1-yl)-8-fluoro-2-[[(2R,8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methoxy]pyrido[4,3-d]pyrimidin-4-yl]-3,8-diazabicyclo[3.2.1]octane-8-carbonyl]-3,3-dimethyloxetan-2-one](/img/structure/B12385618.png)
